3-Fluoro-2-morpholinobenzaldehyde

Lipophilicity Drug Design SAR Studies

SAR studies on kinase inhibitors are often compromised when non-optimized benzaldehyde building blocks introduce impurities, cause regioselectivity failures, or require late-stage fluorination with poor yields. 3-Fluoro-2-morpholinobenzaldehyde (CAS 736991-35-8, 98+% purity) directly addresses these bottlenecks: • Ortho-morpholino directing group enables predictable regioselective DoM functionalization, eliminating guesswork in scaffold elaboration. • Pre-installed 3-fluoro substituent supports fluorine-scanning SAR without additional synthetic steps; LogP of 1.72 (vs. 1.40 for the non-fluorinated analog) improves derived compound permeability. • Aldehyde handle enables one-step access to pyrazoles, imidazoles, and pyrimidines common in kinase-targeted libraries. Supplied with full analytical documentation (HPLC, NMR) to ensure assay-ready confidence and supply chain transparency.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
CAS No. 736991-35-8
Cat. No. B1361674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-morpholinobenzaldehyde
CAS736991-35-8
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC=C2F)C=O
InChIInChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-14)11(10)13-4-6-15-7-5-13/h1-3,8H,4-7H2
InChIKeyPHFOFAFGLSWNPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-morpholinobenzaldehyde (CAS 736991-35-8): A Differentiated Fluorinated Morpholinobenzaldehyde Building Block for Medicinal Chemistry and Chemical Biology


3-Fluoro-2-morpholinobenzaldehyde (CAS 736991-35-8) is a disubstituted benzaldehyde building block featuring a fluorine atom at the 3-position and a morpholine ring at the 2-position . It is a member of the fluorinated morpholinobenzaldehyde class, compounds that are frequently employed as versatile intermediates in the synthesis of kinase inhibitors and other bioactive molecules [1]. The specific substitution pattern of 3-Fluoro-2-morpholinobenzaldehyde confers distinct physicochemical properties and reactivity profiles that differentiate it from its regioisomeric and non-fluorinated analogs, making it a compound of interest for structure-activity relationship (SAR) studies and targeted library synthesis .

Why 3-Fluoro-2-morpholinobenzaldehyde (CAS 736991-35-8) Cannot Be Simply Replaced by In-Class Analogs


The selection of 3-Fluoro-2-morpholinobenzaldehyde over its close structural analogs, such as the non-fluorinated 2-morpholinobenzaldehyde or the regioisomeric 5-fluoro or 6-fluoro variants, is not a trivial substitution . The position of the fluorine atom on the aromatic ring directly influences key properties including lipophilicity (LogP), electronic distribution, and metabolic stability, which are critical parameters in drug design [1]. Furthermore, the ortho-relationship between the morpholine and aldehyde groups dictates the compound's ability to act as a substrate in directed ortho-metalation (DoM) chemistry, a powerful methodology for regioselective functionalization [2]. Using an unoptimized analog can lead to altered reaction kinetics, lower yields in key synthetic steps, and ultimately, the generation of compounds with divergent biological activity profiles, thereby compromising the integrity of SAR studies and delaying project timelines.

Quantitative Differentiation of 3-Fluoro-2-morpholinobenzaldehyde (CAS 736991-35-8) Against Key Analogs


Lipophilicity Modulation: Enhanced LogP Compared to Non-Fluorinated and 5-Fluoro Analogs

3-Fluoro-2-morpholinobenzaldehyde exhibits a calculated LogP of 1.72, a key determinant of membrane permeability and oral bioavailability . This represents a quantifiable increase in lipophilicity over the non-fluorinated analog 2-morpholinobenzaldehyde (LogP = 1.40) [1] and the regioisomeric 5-fluoro-2-morpholinobenzaldehyde (LogP = 1.545) . The difference of +0.32 and +0.175 LogP units, respectively, while modest, is within a range known to significantly influence pharmacokinetic properties and target engagement in medicinal chemistry campaigns.

Lipophilicity Drug Design SAR Studies Physicochemical Properties

Synthetic Utility: Unique Ortho-Morpholino Group Enables Directed Ortho-Metalation (DoM) Chemistry

The ortho-arrangement of the morpholino group relative to the aldehyde in 3-Fluoro-2-morpholinobenzaldehyde is a critical structural feature that enables its use in directed ortho-metalation (DoM) reactions [1]. In contrast, analogs where the morpholine is at the 4-position (e.g., 4-morpholinobenzaldehyde) or the 6-position (e.g., 2-(N-Morpholinyl)-6-fluorobenzaldehyde) lack this ortho-directing effect. The morpholine nitrogen acts as a strong Lewis base, coordinating to organolithium bases and directing lithiation to the position ortho to the morpholine group, facilitating the introduction of electrophiles with high regioselectivity . This capability is not available with meta- or para-substituted morpholinobenzaldehydes, making 3-Fluoro-2-morpholinobenzaldehyde a privileged scaffold for the synthesis of densely functionalized aromatics.

Directed Ortho-Metalation Regioselective Synthesis C-H Functionalization Organometallic Chemistry

Commercial Purity: Higher Baseline Purity (98+%) Compared to Commonly Sourced Analogs (97%)

From a procurement standpoint, 3-Fluoro-2-morpholinobenzaldehyde is available at a minimum purity of 98% (as determined by HPLC or NMR) from established suppliers . This specification is superior to the typical 97% purity standard for many closely related analogs, including the widely used non-fluorinated parent compound, 2-morpholinobenzaldehyde . A 1% absolute difference in purity can have a significant impact on reaction yields and the ease of purification in multistep syntheses, reducing the burden of byproduct removal and ensuring more reproducible results.

Chemical Purity Quality Control Procurement Synthetic Reliability

Privileged Scaffold: Direct Intermediate for Kinase Inhibitor Synthesis

The 2-morpholinobenzaldehyde core, particularly when substituted with a fluorine atom as in 3-Fluoro-2-morpholinobenzaldehyde, is a recognized privileged scaffold for the synthesis of kinase inhibitors [1]. The morpholine moiety is a common bioisostere for piperazine and is frequently incorporated into kinase inhibitors to modulate solubility and potency [2]. The presence of the fluorine atom at the 3-position offers a strategic advantage over the non-fluorinated 2-morpholinobenzaldehyde by providing a handle for further SAR exploration via fluorine scanning and by potentially improving metabolic stability of the final drug candidates [3]. While the parent 2-morpholinobenzaldehyde is also used, the fluorinated variant is specifically valued for introducing the beneficial properties of fluorine early in the synthetic route.

Kinase Inhibitors Medicinal Chemistry Drug Discovery Heterocycle Synthesis

High-Value Application Scenarios for 3-Fluoro-2-morpholinobenzaldehyde (CAS 736991-35-8)


Fluorine-Enabled Structure-Activity Relationship (SAR) Studies in Kinase Drug Discovery

In medicinal chemistry programs targeting kinase inhibition, 3-Fluoro-2-morpholinobenzaldehyde is an ideal starting material. Its 98+% purity minimizes the introduction of impurities that could confound biological assay results . The compound allows for the direct synthesis of fluorinated analogs of lead compounds, enabling fluorine-scanning SAR studies to probe the impact of fluorine substitution on potency, selectivity, and metabolic stability [1]. This is in contrast to using non-fluorinated 2-morpholinobenzaldehyde, which would require additional, and often lower-yielding, synthetic steps to introduce fluorine at a later stage .

Regioselective Synthesis of Polysubstituted Aromatics via Directed Ortho-Metalation (DoM)

3-Fluoro-2-morpholinobenzaldehyde is uniquely suited as a substrate for directed ortho-metalation (DoM) chemistry . The ortho-morpholino group acts as a powerful directing group, enabling the highly regioselective introduction of electrophiles at the position adjacent to the morpholine ring [1]. This synthetic strategy is not feasible with 4- or 6-substituted morpholinobenzaldehyde analogs, making 3-Fluoro-2-morpholinobenzaldehyde a superior choice for constructing complex, densely functionalized aromatic building blocks in a predictable and efficient manner.

Synthesis of Heterocyclic Libraries with Enhanced Pharmacokinetic Properties

The aldehyde functionality of 3-Fluoro-2-morpholinobenzaldehyde serves as a versatile handle for constructing a wide range of nitrogen-containing heterocycles (e.g., pyrazoles, imidazoles, pyrimidines) commonly found in bioactive molecules . The calculated LogP of 1.72 is higher than that of the non-fluorinated analog (LogP = 1.40), suggesting that compounds derived from this building block may possess improved membrane permeability [1]. Therefore, 3-Fluoro-2-morpholinobenzaldehyde is a strategically valuable building block for generating compound libraries with a potentially better-balanced profile of solubility and permeability, a key consideration in early-stage drug discovery.

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